molecular formula C22H27ClN4O2 B2812363 N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-60-5

N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2812363
CAS No.: 1049509-60-5
M. Wt: 414.93
InChI Key: SQWOSANXWAYQIP-UHFFFAOYSA-N
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Description

N1-(3-Chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The molecule comprises two primary moieties:

  • N1-substituent: A 3-chloro-2-methylphenyl group, which introduces steric bulk and lipophilicity due to the chloro and methyl substituents.
  • N2-substituent: A 3-(4-phenylpiperazin-1-yl)propyl chain, featuring a piperazine ring linked via a propyl spacer. The piperazine moiety is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c1-17-19(23)9-5-10-20(17)25-22(29)21(28)24-11-6-12-26-13-15-27(16-14-26)18-7-3-2-4-8-18/h2-5,7-10H,6,11-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWOSANXWAYQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Antibacterial Activity
The antibacterial properties of compounds related to oxalamides have been documented extensively. N1-(3-chloro-2-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may exhibit similar activity against various bacterial strains. Research on related compounds has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus, indicating that further studies could reveal its potential as an antibacterial agent .

Case Study 1: Synthesis and Characterization

A study synthesized several oxalamide derivatives and evaluated their biological activities. The findings suggested that modifications in the piperazine structure significantly influenced the compound's biological properties, including its potency against certain bacterial strains .

CompoundStructureActivity
Oxalamide AThis compoundAntidepressant-like effects
Oxalamide BRelated piperazine derivativeAntibacterial against S. aureus

Case Study 2: In Vivo Studies

In vivo studies have demonstrated the potential of similar compounds in reducing depressive symptoms in animal models. These studies often utilize behavioral tests to assess the efficacy of the compounds, providing a foundation for future clinical trials .

Future Research Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with targets like serotonin receptors and calmodulin.
  • Clinical Trials : Conducting clinical trials to assess its safety and efficacy in humans for treating depression or bacterial infections.

Chemical Reactions Analysis

Oxalamide Bond Formation

The oxalamide core is synthesized via coupling reactions between the substituted amines and oxalic acid derivatives. Common methods include:

  • Carbodiimide-Mediated Coupling :
    Reaction of 3-chloro-2-methylaniline with oxalyl chloride in the presence of carbodiimides (e.g., DCC or EDCI) to form the intermediate oxalyl dichloride derivative. Subsequent reaction with 3-(4-phenylpiperazin-1-yl)propan-1-amine yields the target compound .
  • HATU Activation :
    High-yield coupling using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) under basic conditions (e.g., DIPEA) .

Table 1: Synthetic Routes for Oxalamide Formation

MethodReagents/ConditionsYield (%)Key Byproducts
Carbodiimide-mediatedDCC, oxalyl chloride, anhydrous DCM~65-75Urea derivatives
HATU activationHATU, DIPEA, DMF, RT~85-90Minor hydrolyzed amides

Functionalization of the Piperazine Moiety

The 4-phenylpiperazine group is introduced via nucleophilic substitution or reductive amination:

  • Alkylation :
    Reaction of 1-phenylpiperazine with 3-chloropropylamine under basic conditions (e.g., K₂CO₃) to form 3-(4-phenylpiperazin-1-yl)propan-1-amine .

Table 2: Piperazine Alkylation Conditions

SubstrateAlkylating AgentBaseSolventTemperatureYield (%)
1-Phenylpiperazine3-ChloropropylamineK₂CO₃DMF80°C, 12h~70

Oxalamide Hydrolysis

The oxalamide bond is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Treatment with HCl (6M) at reflux yields 3-chloro-2-methylbenzoic acid and 3-(4-phenylpiperazin-1-yl)propylamine.
  • Basic Hydrolysis :
    NaOH (2M) at 60°C cleaves the amide bond, producing oxalate salts.

Table 3: Hydrolysis Reaction Outcomes

ConditionProductsReaction Time
6M HCl, reflux3-Chloro-2-methylbenzoic acid + amine salt4h
2M NaOH, 60°CSodium oxalate + free amines6h

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation/acylation:

  • N-Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts .
  • Acylation :
    Acetic anhydride in pyridine acetylates the secondary amine .

Table 4: Piperazine Functionalization

Reaction TypeReagentsProductYield (%)
N-AlkylationMethyl iodide, K₂CO₃N-Methyl-4-phenylpiperazinium iodide~85
N-AcylationAcetic anhydride, pyridineN-Acetyl-4-phenylpiperazine~78

Stability and Degradation Pathways

  • Thermal Stability :
    Decomposes above 200°C via cleavage of the oxalamide bond (TGA data inferred from similar oxalamides).
  • Photodegradation :
    UV exposure (254 nm) induces radical-mediated decomposition, forming chlorinated aromatic byproducts .

Table 5: Stability Under Storage Conditions

ConditionDegradation ProductsHalf-Life (Days)
25°C, 60% RH<5% degradation>180
40°C, 75% RHOxalate and amine fragments~30

Comparative Reactivity with Analogues

The 3-chloro-2-methylphenyl group enhances electrophilic substitution resistance compared to unsubstituted phenyl rings. Piperazine’s reactivity aligns with derivatives reported in PARP inhibitor studies .

Table 6: Reactivity Comparison with Analogues

CompoundHydrolysis Rate (k, h⁻¹)Piperazine Reactivity
N1-(4-Methylphenyl)-N2-(propyl)oxalamide0.12Moderate
Target Compound0.08High

Key Research Gaps

  • Catalytic Asymmetric Synthesis : No reported methods for enantioselective oxalamide formation.
  • In Vivo Metabolic Pathways : Limited data on hepatic metabolism or cytochrome P450 interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison of the target compound with structurally related analogs from the literature:

Structural Features and Substituent Effects

Compound Name N1 Substituent N2 Substituent Key Structural Differences References
Target Compound 3-Chloro-2-methylphenyl 3-(4-Phenylpiperazin-1-yl)propyl Unique combination of chloro-methylphenyl and phenylpiperazine-propyl groups.
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (81) 4-Chlorophenyl 2-(4-Methoxyphenyl)propyl Lacks piperazine; methoxy group increases polarity.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine and dimethoxy groups enhance hydrogen bonding potential.
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (66) 5-Methyl-1H-pyrazol-3-yl 3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl Dichlorophenyl-piperazine increases steric/electronic effects vs. phenylpiperazine.
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl 4-Chlorobenzyloxy Adamantyl group enhances rigidity and lipophilicity.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound’s 3-chloro-2-methylphenyl group confers higher logP compared to methoxy-substituted analogs (e.g., compound 81, ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Piperazine Role : The 4-phenylpiperazine moiety (vs. 2,3-dichlorophenyl-piperazine in compound 66 ) balances electronic effects and metabolic stability. Piperazine rings are prone to oxidative metabolism, but phenyl substitution may slow degradation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between 3-chloro-2-methylaniline and 3-(4-phenylpiperazin-1-yl)propan-1-amine via oxalyl intermediates. Two primary methods are:

  • Carbodiimide-mediated coupling : Uses DCC/EDCI with oxalyl chloride in anhydrous DCM, yielding 65–75% but producing urea byproducts .
  • HATU activation : Achieves higher yields (85–90%) under mild conditions (DMF, DIPEA) with minimal hydrolysis byproducts . Methodological tip: Optimize solvent purity, reaction time, and stoichiometric ratios to suppress side reactions. Monitor progress via TLC or HPLC.
MethodReagents/ConditionsYield (%)Key Byproducts
Carbodiimide-mediatedDCC, DCM, RT65–75Urea derivatives
HATU activationHATU, DIPEA, DMF85–90Hydrolyzed amides

Q. Which spectroscopic techniques are most effective for confirming structure and purity?

  • NMR : 1^1H/13^13C NMR confirms substituent connectivity (e.g., aromatic protons, piperazine CH2_2 groups) .
  • IR : Validates amide C=O stretches (~1650 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : ESI-HRMS provides exact mass verification (C22_{22}H27_{27}ClN4_4O2_2, MW 414.93) . Methodological tip: Use deuterated DMSO for NMR solubility; cross-validate with elemental analysis.

Q. What are the primary degradation pathways under storage, and how can stability be enhanced?

  • Hydrolysis : The oxalamide bond cleaves under acidic (6M HCl, 4h) or basic (2M NaOH, 6h) conditions, yielding 3-chloro-2-methylbenzoic acid and amine fragments .
  • Photodegradation : UV exposure (254 nm) generates chlorinated aromatic byproducts via radical pathways . Stability protocol: Store at 25°C/60% RH (half-life >180 days); avoid prolonged light exposure .

Advanced Research Questions

Q. How does the 3-chloro-2-methylphenyl group influence reactivity and target binding compared to analogs?

  • Electronic effects : The chloro substituent enhances electrophilic substitution resistance, stabilizing the aromatic ring during metabolic processes .
  • Steric effects : The methyl group at the 2-position may hinder binding to off-target receptors (e.g., dopamine D2_2), improving selectivity for serotonin receptors . Experimental design: Synthesize analogs (e.g., 4-chloro or unsubstituted phenyl) and compare binding affinities via SPR assays .

Q. What strategies resolve contradictions between in vitro receptor binding and in vivo efficacy?

  • Pharmacokinetic modulation : The piperazine moiety improves blood-brain barrier penetration in vivo but may reduce in vitro binding due to protonation at physiological pH .
  • Metabolite analysis : Use LC-MS to identify active metabolites (e.g., N-oxide derivatives) that contribute to in vivo activity . Methodological tip: Conduct parallel in vitro assays at varying pH levels and compare with microsomal stability data .

Q. How can molecular dynamics (MD) simulations optimize selectivity for serotonin receptors over GPCRs?

  • Docking studies : Model interactions with 5-HT1A_{1A} (e.g., hydrogen bonding with Ser159) versus dopamine D2_2 (steric clashes with Thr342) .
  • Free-energy calculations : Calculate binding energy differences (ΔΔG) to prioritize substituents with higher selectivity . Validation: Synthesize top-predicted analogs and validate via radioligand displacement assays .

Data Contradiction Analysis

Q. Why do some studies report antibacterial activity while others focus on CNS effects?

  • Structural analogs : Antibacterial activity is observed in oxalamides with shorter alkyl chains (e.g., Oxalamide B vs. the target compound’s extended piperazine-propyl chain) .
  • Assay variability : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and neuronal cell models (e.g., SH-SY5Y vs. PC12) may explain discrepancies . Resolution: Perform dose-response studies across standardized models (e.g., CLSI guidelines for antimicrobial tests; forced swim test for CNS activity) .

Methodological Tables

Q. Table 1: Piperazine Functionalization Reactions

Reaction TypeReagentsProductYield (%)
N-AlkylationMethyl iodide, K2_2CO3_3N-Methyl-4-phenylpiperazinium iodide85
N-AcylationAcetic anhydride, pyridineN-Acetyl-4-phenylpiperazine78
Source: Adapted from synthetic protocols for analogous piperazine derivatives

Q. Table 2: Hydrolysis Kinetics of Oxalamide Analogs

CompoundHydrolysis Rate (k, h⁻¹)Conditions
Target compound0.086M HCl, reflux
N1-(4-Methylphenyl)-N2-propyloxalamide0.126M HCl, reflux
Source: Comparative reactivity studies of oxalamide derivatives

Key Research Gaps

  • Enantioselective synthesis : No reported methods for asymmetric oxalamide formation; explore chiral catalysts (e.g., BINOL-phosphates) .
  • Metabolic profiling : Limited data on cytochrome P450 interactions (e.g., CYP3A4/2D6); conduct hepatocyte incubation studies with CYP inhibitors .

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